molecular formula C20H28N8 B12244709 6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B12244709
M. Wt: 380.5 g/mol
InChI Key: ALKLKESONYKNHJ-UHFFFAOYSA-N
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Description

6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and purine intermediates, followed by their coupling through a piperazine linker. Common reagents used in these reactions include alkylating agents, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .

Scientific Research Applications

6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
  • 2,6-Dimethyl-4-tert-butylbenzaldehyde
  • 6-tert-Butyl-2,4-dimethylphenol

Uniqueness

6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its specific combination of a purine core with a piperazine and pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C20H28N8

Molecular Weight

380.5 g/mol

IUPAC Name

6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine

InChI

InChI=1S/C20H28N8/c1-13-14(2)24-19(20(3,4)5)25-16(13)27-7-9-28(10-8-27)18-15-17(21-11-22-18)26(6)12-23-15/h11-12H,7-10H2,1-6H3

InChI Key

ALKLKESONYKNHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C(C)(C)C)C

Origin of Product

United States

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